
Methyl 3-amino-4-phenylbutanoate hydrochloride
Vue d'ensemble
Description
Methyl 3-amino-4-phenylbutanoate hydrochloride is a synthetic compound with the CAS Number: 1001427-55-9 . It has a molecular weight of 229.71 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Derivative Applications
- Methyl 3-amino-4-phenylbutanoate hydrochloride serves as a precursor in the synthesis of various compounds. For instance, it has been used in the creation of tetrazole-containing derivatives, highlighting its versatility in chemical reactions (Putis, Shuvalova, & Ostrovskii, 2008).
X-ray Crystallography and Stereochemistry
- The compound's derivatives, such as its hydrobromide form, have been subjected to X-ray crystallography to determine their stereochemical configuration, as seen in the study of bestatin, a known inhibitor of certain peptidases (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Potential in Anticonvulsant Research
- Certain esters based on this compound have been examined for their potential anticonvulsant properties, indicating the compound’s potential in neurological and pharmacological research (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Anticancer Drug Synthesis
- Derivatives of this compound have been used in the synthesis of Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These studies emphasize the compound's role in developing novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Role in Tuberculosis Treatment
- Research has also explored its derivatives as inhibitors in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, suggesting a role in developing treatments for tuberculosis (Li, Liu, Zhang, Knudson, Li, Lai, Simmerling, Slayden, & Tonge, 2011).
Enzymatic and Synthetic Studies
- The compound is a subject of enzymatic and synthetic studies, contributing to our understanding of chemical behaviors and reaction mechanisms in organic chemistry, as seen in various studies focusing on its synthesis and derivatives (Various Authors, 1976-2022).
Quantum Computational Analysis
- Quantum computational, spectroscopic, and ligand-protein docking studies have been conducted on functional derivatives of this compound. These studies provide insights into the molecular structure and potential biological interactions of its derivatives (Raajaraman, Sheela, & Muthu, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
methyl 3-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIIBDWIBUUNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738960 | |
| Record name | Methyl 3-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001427-55-9 | |
| Record name | Methyl 3-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


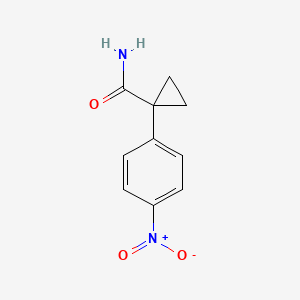


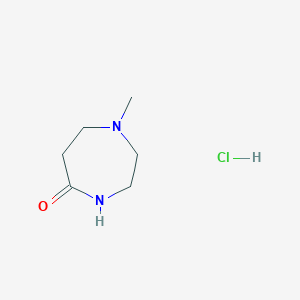

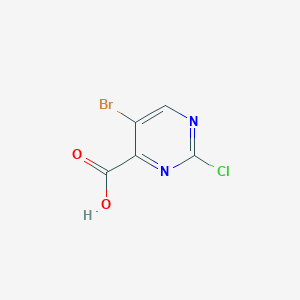
![2-(4-Chlorophenyl)benzo[d]oxazol-4-amine](/img/structure/B1510281.png)
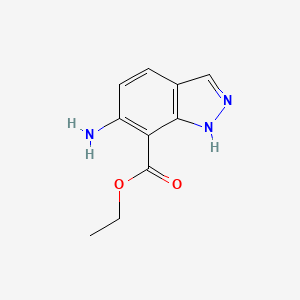
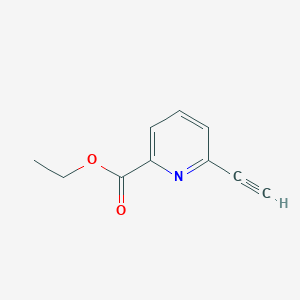

![Methyl 2,3,4,5-tetrahydro-1H-benzo[d]azepine-2-carboxylate](/img/structure/B1510293.png)
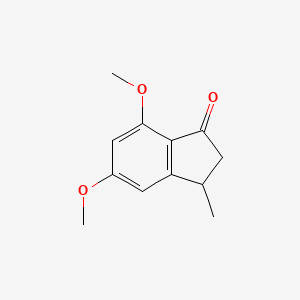

![4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1510296.png)
